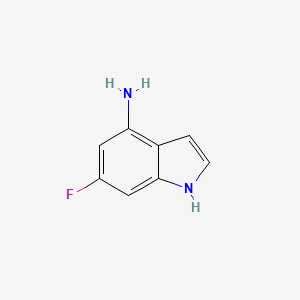

6-Fluoro-1H-indol-4-amine

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-fluoro-1H-indol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4,11H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSFWKDMLYWEBHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=CC(=C21)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646107 | |

| Record name | 6-Fluoro-1H-indol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885518-25-2 | |

| Record name | 6-Fluoro-1H-indol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Strategic Advantage of Fluorinated Indole Derivatives in Drug Discovery

The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to modulate various physicochemical and biological properties. tandfonline.comdaneshyari.com Fluorine's small size, high electronegativity, and the strength of the carbon-fluorine bond can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. tandfonline.com

Specifically in the context of indole (B1671886) derivatives, fluorination offers several key advantages:

Enhanced Metabolic Stability: The substitution of a hydrogen atom with fluorine on the indole ring can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the compound's half-life and bioavailability. daneshyari.com

Improved Binding Affinity: The highly polarized carbon-fluorine bond can engage in favorable electrostatic interactions and hydrogen bonds with biological targets, leading to enhanced binding affinity and potency. tandfonline.com The C-F bond can improve gyrase-complex binding in certain bacterial species by a significant margin. tandfonline.com

Modulation of pKa: Fluorine's strong electron-withdrawing nature can alter the acidity or basicity of nearby functional groups, which can be crucial for optimizing a drug's pharmacokinetic profile, including absorption and distribution. tandfonline.com

Increased Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to permeate cell membranes. tandfonline.com

These beneficial effects have been successfully harnessed in a number of approved drugs. For instance, fluorinated indoles are key structural motifs in various biologically active compounds. researchgate.net Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, features a fluorinated indole core and is used in the treatment of certain cancers. researchgate.net This highlights the proven track record of fluorinated indoles in generating clinically relevant medicines.

6 Fluoro 1h Indol 4 Amine: a Versatile Scaffold in Academic and Industrial Research

6-Fluoro-1H-indol-4-amine has emerged as a significant subject of academic and industrial research due to its utility as a versatile chemical intermediate for the synthesis of more complex molecules with potential therapeutic applications. Its structure, featuring a fluorine atom at the 6-position and an amine group at the 4-position, provides two key points for chemical modification, allowing for the systematic exploration of chemical space in drug design programs.

The primary area of interest for this scaffold lies in the development of protein kinase inhibitors. depositolegale.it Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. nih.govresearchgate.net The indole (B1671886) and 7-azaindole (B17877) scaffolds are considered privileged fragments in the design of kinase inhibitors due to their ability to form key hydrogen bonding interactions with the hinge region of the kinase ATP-binding site. depositolegale.it

The 4-amino group of this compound serves as a crucial anchor point for building out structures that can occupy the ATP-binding pocket of various kinases. Researchers have utilized this scaffold to synthesize libraries of compounds that have been screened against a range of kinase targets. For example, derivatives of 4-aminoindoles have been investigated as inhibitors of cyclin-dependent kinases (CDKs), which are central regulators of the cell cycle. depositolegale.it

While specific, publicly available, in-depth studies focusing solely on the direct biological activity of this compound are not extensively detailed, its frequent appearance in the patent literature and chemical synthesis publications underscores its importance as a precursor. The synthesis of this compound and its derivatives is a key step in the development of potential new drugs targeting a variety of diseases. For example, a synthetic route to 1-(triisopropylsilyl)-1H-indol-4-amine hydrochloride, a related compound, involves the reduction of a nitroindole precursor. acs.org This highlights the chemical strategies employed to access these valuable building blocks.

The table below provides a summary of the key properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 885518-25-2 |

| Molecular Formula | C₈H₇FN₂ |

| InChI Key | XSFWKDMLYWEBHG-UHFFFAOYSA-N |

| Physical Form | Solid |

| Purity | Typically >97% |

| Storage | Inert atmosphere, room temperature, protected from light |

Table 1: Physicochemical Properties of this compound. sigmaaldrich.com

An in-depth look at the synthetic approaches for producing this compound and its related analogues reveals a variety of chemical strategies. These methods focus on the precise placement of both the fluorine atom at the 6-position and the amine group at the 4-position of the indole core, which are crucial for the compound's specific properties and applications in medicinal chemistry.

Structure Activity Relationship Sar Studies of 6 Fluoro 1h Indol 4 Amine Derivatives

Impact of Fluorine Substitution at the 6-Position on Biological Activity

The introduction of a fluorine atom into a drug candidate molecule is a widely used strategy in medicinal chemistry to enhance its pharmacological profile. daneshyari.com In the context of 6-fluoro-1H-indol-4-amine, the fluorine at the 6-position plays a crucial role in modulating the molecule's properties.

A primary advantage of fluorination is the enhancement of metabolic stability. daneshyari.com The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes. acs.org Placing a fluorine atom at a metabolically vulnerable position, such as the 6-position of the indole (B1671886) ring, can block this metabolic pathway, thereby increasing the compound's half-life and bioavailability. daneshyari.comnih.gov For instance, studies on various indole derivatives have shown that fluorination is an effective strategy to slow down oxidative metabolism. daneshyari.com While specific data on this compound is limited, the general principle of increased metabolic stability through fluorination is well-established in medicinal chemistry. acs.orgacs.org

The fluorine atom at the 6-position can also significantly impact how a molecule binds to its target receptor. While sometimes leading to a decrease in binding affinity, in other cases it can enhance it. wikipedia.org The small size of the fluorine atom means it can often be substituted for a hydrogen atom without causing significant steric clashes in the binding pocket. acs.org

Furthermore, the electron-withdrawing nature of fluorine can alter the electrostatic potential of the molecule, potentially leading to more favorable interactions with the receptor. nih.gov The introduction of fluorine can also influence the conformation of the molecule, locking it into a bioactive conformation that is more favorable for receptor binding. researchgate.net In some cases, the fluorine atom can participate in favorable orthogonal multipolar C–F···C=O interactions or other non-covalent interactions within the binding site, further enhancing affinity.

For example, a study on 1-phenyl-1H-naphtho[2,3-d] nih.govresearchgate.netnih.govtriazole-4,9-dione derivatives as dual inhibitors of IDO1 and TDO, enzymes involved in tryptophan metabolism, found that a derivative with a fluoro group at the 6-position of the naphthyl ring system, 1-(3-chloro-4-fluorophenyl)-6-fluoro-1H-naphtho[2,3-d] nih.govresearchgate.netnih.govtriazole-4,9-dione, displayed potent inhibitory activity. nih.gov While not a direct analogue, this highlights the potential for a 6-fluoro substituent to contribute positively to binding affinity.

Role of the Amine Moiety at the 4-Position in Ligand-Target Interactions

The amine group at the 4-position of the indole ring is a critical determinant of the biological activity of this compound derivatives, primarily through its ability to form key hydrogen bonds and its influence on the molecule's electronic and steric properties.

The amine group is a potent hydrogen bond donor and can also act as a hydrogen bond acceptor. This allows it to form crucial hydrogen bonding networks within the binding site of a target protein, significantly contributing to binding affinity and specificity. nih.gov The ability of the indole N-H to act as a hydrogen bond donor is also a key feature in the binding of many indole-based compounds to their biological targets. researchgate.net

The protonation state of the 4-amino group is an important consideration. At physiological pH, the amine group can exist in both a neutral and a protonated (cationic) state. The protonated form can engage in strong electrostatic interactions with negatively charged residues, such as aspartate or glutamate, in the binding pocket. The specific protonation state will depend on the pKa of the amine and the local microenvironment of the binding site.

The ability of 4-aminoindoles to act as 1,4-bisnucleophiles has been exploited in the synthesis of complex tricyclic indole structures, demonstrating the reactivity and versatility of this functional group. rsc.org This reactivity profile also hints at the potential for covalent interactions with certain biological targets.

Substitution on the 4-amino group can have a profound impact on the structure-activity relationship. In a study of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents, various amino substituents at the 4-position of a phenyl ring were investigated. nih.gov It was found that for open-chain aliphatic amines, anti-inflammatory activity increased with the length of the carbon chain. nih.gov For cyclic aliphatic amines, smaller rings resulted in better anti-inflammatory activity. nih.gov These findings underscore the importance of the steric bulk of substituents on the amine in modulating biological activity.

The electronic properties of the amine group can also be tuned by substitution. Electron-donating or electron-withdrawing groups attached to the amine can alter its basicity and hydrogen bonding capacity, thereby influencing its interactions with the target.

Structure-Activity Relationships Across the Indole Scaffold in this compound Analogues

The indole scaffold itself provides a versatile platform for the development of bioactive compounds. The delocalized pi-electron system of the indole ring allows it to participate in pi-stacking interactions with aromatic residues in a protein's binding site. conicet.gov.ar

The positions of substituents on the indole ring have a significant impact on the resulting biological activity. For instance, in the context of melatonin (B1676174) receptor agonists, moving the methoxy (B1213986) group from the 5-position to the 4-, 6-, or 7-position leads to lower binding affinity. wikipedia.org This highlights the precise structural requirements for optimal receptor interaction.

Furthermore, functionalization at different positions of the indole ring can be achieved through various synthetic strategies. For example, C7-alkylation of 4-aminoindoles has been developed to create novel derivatives with potential antibacterial activity. chemistryviews.org The ability to selectively modify different positions of the this compound scaffold allows for a systematic exploration of the structure-activity landscape and the optimization of desired pharmacological properties.

The table below provides a summary of the structure-activity relationships discussed:

| Structural Feature | Position | Impact on Biological Activity | Supporting Evidence |

| Fluorine | 6 | Enhances metabolic stability and can influence receptor binding affinity through electronic effects. | daneshyari.comacs.orgnih.gov |

| Amine | 4 | Forms key hydrogen bonds, its protonation state is important for electrostatic interactions, and substituents can modulate steric and electronic properties. | nih.govrsc.orgnih.gov |

| Indole Scaffold | - | Participates in pi-stacking interactions and provides a versatile platform for substitution to optimize activity. | wikipedia.orgconicet.gov.archemistryviews.org |

Substituent Effects on the Pyrrole (B145914) Ring (N-1, C-2, C-3)

The pyrrole ring of the indole nucleus offers multiple sites for substitution, namely the N-1, C-2, and C-3 positions, which can profoundly affect the biological activity of this compound derivatives.

N-1 Position: The nitrogen atom of the pyrrole ring is a key site for modification. The presence of a free NH group can be crucial for forming hydrogen bonds with target proteins. nih.gov For instance, in some contexts, a hydrogen bond between the pyrrole's NH and the backbone carbonyl of specific amino acid residues like Met793 has been identified as a critical interaction. nih.gov

C-2 and C-3 Positions: Modifications at the C-2 and C-3 positions of the pyrrole ring have been shown to be critical for selectivity and potency. For example, the introduction of diketoacids at these positions has led to the development of selective inhibitors of certain viral enzymes. nih.gov Specifically, the placement of a p-fluoro-benzyl substituent and an additional phenyl ring at position 4 of the pyrrole ring was found to be important for achieving dual inhibitory activity. nih.gov In another study, the attachment of a (E)-2-(pyridin-4-yl)vinyl group at the C-3 position of a 6-fluoroindole (B127801) core created a planar, conjugated system capable of various biological interactions. ontosight.ai

The following table summarizes the effects of various substituents on the pyrrole ring:

| Position | Substituent | Effect on Activity |

| N-1 | Unsubstituted (NH) | Can act as a hydrogen bond donor, crucial for binding to some targets. nih.gov |

| C-2, C-3 | Diketoacids | Can lead to selective inhibition of viral enzymes. nih.gov |

| C-3 | (E)-2-(pyridin-4-yl)vinyl | Creates a planar system for enhanced biological interactions. ontosight.ai |

| C-4 | p-fluoro-benzyl and phenyl | Important for achieving dual inhibitory activity against certain enzymes. nih.gov |

Substituent Effects on the Benzene (B151609) Ring (C-5, C-7)

Substitutions on the benzene portion of the this compound scaffold, particularly at the C-5 and C-7 positions, play a significant role in modulating the pharmacological profile of the resulting derivatives.

C-5 Position: The introduction of various functional groups at the C-5 position can influence activity. For example, in a series of N-(1H-indol-5-yl)acetamides, substitutions on a linked benzothiazole (B30560) ring, which can be considered an extension of the C-5 position's influence, led to compounds with promising antibacterial and antifungal activities. iosrjournals.org

C-7 Position: The C-7 position is another key site for modification. In the context of 7-azaindole (B17877) derivatives, which are structurally related to indoles, interactions with amino acid residues of target proteins were observed. nih.gov For instance, the 7-azaindole hydrogen atom can form hydrogen bonds with the backbone atoms of residues like TYR505 in the S1-RBD of the SARS-CoV-2 spike protein. nih.gov

The table below outlines the impact of substituents on the benzene ring:

| Position | Substituent/Modification | Effect on Activity |

| C-5 | Linked substituted benzothiazole | Can lead to potent antibacterial and antifungal agents. iosrjournals.org |

| C-7 | Azaindole nitrogen (structural analog) | Can act as a hydrogen bond donor, interacting with key target residues. nih.gov |

Linker and Side Chain Modifications Affecting Potency and Selectivity

In the development of antitubercular agents, a series of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives were synthesized, where the imidazopyridine core can be seen as a modified indole bioisostere. nih.gov The variation of substituted aromatic aldehydes attached to this core structure resulted in several potent analogues with significant activity against Mycobacterium tuberculosis. nih.gov Specifically, compounds with certain substitutions on the appended phenyl ring exhibited low micromolar inhibitory concentrations. nih.gov

Furthermore, in a study of isatin (B1672199) and indole derivatives as potential anti-Alzheimer's agents, the introduction of various side chains led to compounds with a wide range of potencies in inhibiting beta-amyloid aggregation. mdpi.com Some of these derivatives also displayed multitarget activity, inhibiting monoamine oxidases. mdpi.com

The following table highlights the influence of linker and side chain modifications:

| Core Structure Modification | Linker/Side Chain | Effect on Potency and Selectivity |

| Imidazopyridine (Indole bioisostere) | Substituted aromatic aldehydes | Resulted in potent antitubercular agents. nih.gov |

| Isatin and Indole | Various side chains | Led to a wide range of potencies against beta-amyloid aggregation and some multitarget activity. mdpi.com |

Computational and In Silico Approaches to SAR Analysis

Computational methods are indispensable tools in modern drug discovery for elucidating and predicting the structure-activity relationships of compounds like this compound derivatives. These in silico approaches, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular simulations, provide valuable insights into ligand-target interactions and guide the rational design of more effective molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. niscpr.res.in This method relies on molecular descriptors that quantify various physicochemical properties of the molecules.

For indole derivatives, 3D-QSAR models have been successfully developed to understand the structural requirements for their biological activity, such as the inhibition of monoamine oxidase (MAO). niscpr.res.inresearchgate.net These models, often employing methods like Comparative Molecular Field Analysis (CoMFA), use steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields to correlate with inhibitory activity. niscpr.res.in The statistical robustness of these models is typically evaluated using parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). niscpr.res.in A high Q² value (e.g., 0.8529 in one study) indicates good predictive ability. niscpr.res.in Such models can help in identifying key structural features associated with the desired activity and can be used to virtually screen large libraries of compounds to prioritize those with the highest predicted potency. niscpr.res.in

In another study on indole and isatin derivatives as anti-amyloidogenic agents, an atom-based 3D-QSAR model was generated for a large set of compounds. mdpi.com This model, with acceptable predictive statistics, helped to identify the physicochemical features that are most correlated with the Aβ anti-aggregating potency. mdpi.com

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of a ligand to its target protein at an atomic level. mdpi.com

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com For indole derivatives, docking studies have been instrumental in understanding their interaction with various targets. For example, docking has been used to study the binding of indole analogues to monoamine oxidase, helping to explain their inhibitory activity. niscpr.res.in In another instance, docking studies of pyrrole derivatives confirmed their direct interaction with cytochrome P450 enzymes CYP1A1 and CYP1B1. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time. mdpi.com This method can be used to assess the stability of the binding pose predicted by docking and to analyze the conformational changes that occur upon ligand binding. nih.govrsc.org For instance, MD simulations of 7-azaindole derivatives bound to the SARS-CoV-2 spike protein revealed fluctuations in the protein backbone and ligand heavy atoms, providing information on the stability of the complex. nih.gov Analysis of the simulation trajectories can also reveal the persistence of key interactions, such as hydrogen bonds and pi-pi stacking, over the simulation time. nih.gov

The combination of molecular docking and MD simulations offers a detailed picture of ligand-target interactions, guiding the design of new derivatives with improved affinity and selectivity.

Biological Activities and Pharmacological Profiles of 6 Fluoro 1h Indol 4 Amine Analogues

Anticancer Potential and Antitumor Mechanisms

The indole (B1671886) nucleus is a key structural motif in numerous anticancer agents, including natural products like vinblastine and vincristine. nih.gov Synthetic and semi-synthetic indole derivatives have been developed to target various mechanisms involved in cancer progression, demonstrating potent activity in both in vitro and in vivo models.

Analogues derived from the indole scaffold have demonstrated significant cytotoxic effects across a range of human cancer cell lines. A notable example is the indole-chalcone derivative, (E)-3-(6-fluoro-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (FC116), which has shown potent activity against metastatic colorectal cancer (mCRC). tandfonline.com In a study evaluating 31 related compounds, FC116 exhibited superior cytotoxicity against an oxaliplatin-resistant mCRC cell line, HCT-116/L, with a GI₅₀ value of 6 nM. tandfonline.com This was approximately 14-fold more potent than its effect on the non-resistant HCT-116 parental cell line, indicating its potential to overcome acquired drug resistance. tandfonline.com

Other studies have highlighted the broad-spectrum cytotoxicity of indole derivatives. For instance, novel 2-(thiophen-2-yl)-1H-indole analogues were evaluated against colon, lung, breast, and skin cancer cell lines, with three compounds showing potent activity specifically against the HCT-116 colorectal cancer cell line, with IC₅₀ values of 7.1, 10.5, and 11.9 µM/ml. mdpi.com Similarly, a series of pyridine nortopsentin analogues, which feature a bis-indole structure, were investigated for their activity against colorectal carcinoma. researchgate.net One analogue, 4i , emerged as the most potent, demonstrating significant antitumor activity. researchgate.net The versatility of the indole scaffold is further shown by betulinic acid derivatives conjugated with an indole framework, which exhibited enhanced cytotoxicity against murine melanoma cells compared to the parent compound. researchgate.net

Table 1: Cytotoxic Activity of Selected Indole Analogues

| Compound/Analogue Class | Cancer Cell Line | Potency (IC₅₀/GI₅₀) | Source |

| FC116 (Indole-chalcone) | HCT-116/L (Oxaliplatin-resistant colorectal) | 6 nM | tandfonline.com |

| 2-(Thiophen-2-yl)-1H-indole analogues | HCT-116 (Colorectal) | 7.1 - 11.9 µM/ml | mdpi.com |

| Pyridine nortopsentin analogue 4i | Colorectal Carcinoma Cells | Most potent in series | researchgate.net |

| Indole-thiophene complex (6a, 6b) | HT29, HepG2, HCT116, T98G | Nanomolar range | iosrphr.org |

| Indole-triazole derivative (8f) | Hep-G2 (Liver) | 55.40 µg/mL | nih.gov |

A primary mechanism by which many indole-based anticancer agents exert their effect is through the disruption of microtubule dynamics. acs.org Microtubules are essential components of the cytoskeleton and form the mitotic spindle required for chromosome segregation during cell division. acs.org Agents that interfere with microtubule function can block mitotic progression, leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis. acs.orgrjptonline.org

The potent indole-chalcone derivative FC116 was identified as a microtubule-targeting agent. tandfonline.com Its mechanism is consistent with other compounds that bind to the colchicine binding site on tubulin, leading to microtubule depolymerization. iosrphr.org This disruption of microtubule function is a well-established strategy for inducing G2/M arrest. acs.orgmdpi.com Studies on other heterocyclic compounds, such as coumarin and quinazoline derivatives, have similarly shown that potent anticancer activity correlates with the ability to induce G2/M arrest by targeting microtubules. rjptonline.orgmdpi.com For example, the coumarin analogue CMC was found to cause nearly complete G2/M arrest in HeLa cells at a concentration of approximately 0.63 µmol/L. rjptonline.org This effect on the cell cycle is a hallmark of microtubule-depolymerizing agents. rjptonline.org

By inducing cytotoxicity and cell cycle arrest, 6-fluoro-1H-indol-4-amine analogues and related compounds effectively inhibit the proliferation of tumor cells. The antiproliferative activity of these compounds is a direct consequence of their mechanistic actions. For instance, the inhibition of tubulin polymerization by indole derivatives prevents the formation of a functional mitotic spindle, thereby halting cell division and proliferation. iosrphr.org

The development of Polo-like kinase 4 (PLK4) inhibitors based on an N-(1H-indazol-6-yl)benzenesulfonamide core structure also highlights the antiproliferative potential of related heterocyclic compounds. PLK4 is a critical regulator of cell mitosis, and its overexpression is linked to the progression of several cancers. nih.gov A synthesized derivative, compound K22, demonstrated significant anti-proliferative efficacy against MCF-7 breast cancer cells with an IC₅₀ of 1.3 µM. nih.gov This demonstrates that indole-related structures can be engineered to inhibit various molecular targets crucial for tumor cell proliferation.

The promising in vitro anticancer activity of indole analogues has been validated in preclinical in vivo models. In a colorectal cancer xenograft mouse model, the 6-fluoro-indole derivative FC116 demonstrated significant suppression of tumor growth. tandfonline.com At a dose of 3 mg/kg, FC116 achieved a tumor growth inhibition of 78%, an efficacy notably greater than that of the standard chemotherapy agent oxaliplatin in the same model. tandfonline.com

Similarly, studies on other indole-related heterocyclic structures have shown significant in vivo antitumor activity. For example, HT-28, a nitro-aryl 1H-indazole derivative, showed significant antitumor effects in a CT-26 allograft mouse model at a low dose. mdpi.com Another study on a pyrrolyldihydropyrazino[1,2-a]indoletrione analogue, DHPITO, found that the compound could suppress both tumor size and weight in a colorectal cancer xenograft model without obvious side effects. acs.org These findings underscore the translational potential of this class of compounds from laboratory research to clinical applications.

Table 2: In Vivo Antitumor Efficacy of Selected Indole Analogues

| Compound | Tumor Model | Key Finding | Source |

| FC116 | Colorectal cancer xenograft (mice) | 78% tumor growth inhibition at 3 mg/kg | tandfonline.com |

| HT-28 | CT-26 allograft (mice) | Significant in vivo antitumor activity | mdpi.com |

| DHPITO | Colorectal cancer xenograft (mice) | Suppressed tumor size and weight | acs.org |

Anti-infective Applications

Beyond their anticancer properties, indole derivatives have emerged as a promising class of anti-infective agents. The indole scaffold is a "privileged" structure capable of interacting with multiple targets in bacteria, making it a valuable starting point for the development of novel antibiotics to combat drug-resistant pathogens.

Analogues of fluoro-indole have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. In one study, newly synthesized fluoro-indole derivatives were evaluated against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). Several compounds, particularly those with electron-withdrawing groups, were found to be potent against both microorganisms.

Research into other indole derivatives has yielded compounds with significant and sometimes specific activity. A synthetic indole derivative, SMJ-2, was found to be effective against a wide variety of multidrug-resistant Gram-positive bacteria, including MRSA and Enterococcus species, with minimum inhibitory concentrations (MIC) ranging from 0.25 to 2 µg/mL. nih.gov However, it did not show significant activity against Gram-negative strains, likely due to the barrier posed by the outer membrane. nih.gov

Conversely, other modifications to the indole ring have produced compounds with broad-spectrum activity. An indole triazole conjugate (ITC) showed significant activity against Gram-positive bacteria such as Bacillus subtilis (MIC: 0.347 µg/mL) and S. aureus (MIC: 0.368 µg/mL), as well as activity against Gram-negative bacteria like E. coli (MIC: 0.639 µg/mL) and Pseudomonas aeruginosa (MIC: 0.766 µg/mL). Similarly, indole-3-carboxamide-polyamine conjugates also displayed broad-spectrum activity against a panel of Gram-positive and Gram-negative bacteria. mdpi.com These findings highlight the chemical tractability of the indole scaffold in developing new antibacterial agents to address the challenge of antimicrobial resistance.

Table 3: Antibacterial Activity of Selected Indole Analogues

| Compound/Analogue Class | Bacterial Strain | Type | Potency (MIC) | Source |

| SMJ-2 | Multidrug-resistant S. aureus | Gram-Positive | 0.25 - 2 µg/mL | nih.gov |

| Indole Triazole Conjugate (ITC) | Bacillus subtilis | Gram-Positive | 0.347 µg/mL | |

| Indole Triazole Conjugate (ITC) | Staphylococcus aureus | Gram-Positive | 0.368 µg/mL | |

| Indole Triazole Conjugate (ITC) | Escherichia coli | Gram-Negative | 0.639 µg/mL | |

| Indole Triazole Conjugate (ITC) | Pseudomonas aeruginosa | Gram-Negative | 0.766 µg/mL | |

| Indole-thiadiazole (2h) | Staphylococcus aureus | Gram-Positive | 6.25 µg/mL | mdpi.com |

| Indole-triazole (3d) | Staphylococcus aureus | Gram-Positive | 6.25 µg/mL | mdpi.com |

Antifungal Activity and Modes of Action

Analogues of this compound have demonstrated notable antifungal activities against a variety of pathogenic fungi. The indole nucleus serves as a critical scaffold for the development of new antifungal agents, with various substitutions significantly influencing their efficacy and spectrum of action. Research has shown that certain indole derivatives exhibit broad-spectrum antifungal activities, in some cases surpassing the potency of commercially available fungicides like hymexazole. nih.gov

The antifungal efficacy of these compounds is often attributed to their ability to disrupt essential fungal cellular processes. While the precise mechanisms can vary depending on the specific analogue, common modes of action for antifungal agents include interference with microtubule assembly, inhibition of the ergosterol biosynthetic pathway, and disruption of cell wall polysaccharide synthesis. davidmoore.org.uk For instance, azole antifungals, a major class of agents, act by inhibiting the 14α-demethylation of lanosterol, a key step in ergosterol biosynthesis. davidmoore.org.uk

Studies on various indole derivatives have highlighted the importance of specific structural features in determining their antifungal potential. For example, the introduction of different heterocyclic or aromatic moieties at various positions on the indole nucleus can modulate the antifungal activity. researchgate.net Mannich bases of indole, synthesized using secondary amines and formaldehyde, have also been screened for their activity against fungi such as Candida albicans. Furthermore, indole-linked triazole derivatives have shown excellent antifungal activities against both Candida albicans and Candida krusei, with low minimum inhibitory concentration (MIC) values. nih.gov The effectiveness of these derivatives suggests that the indole scaffold is a promising starting point for the development of new antifungal drugs, particularly against drug-resistant strains. nih.gov

Table 1: Antifungal Activity of Selected Indole Derivatives

| Compound Type | Target Fungi | Observed Activity | Reference |

|---|---|---|---|

| Indole Derivatives | Fusarium graminearum, Alternaria alternata, Helminthosporium sorokinianum, Pyricularia oryzae, Fusarium oxysporum | Broad-spectrum antifungal activity, some more potent than hymexazole. | nih.gov |

| Indole-linked triazoles | Candida albicans, Candida krusei | Excellent antifungal activities with low MIC values. | nih.gov |

| Mannich bases of indole | Candida albicans | Screened for antifungal activity, with some compounds showing significant efficacy. | |

| 3-Indolyl-3-hydroxy oxindole derivatives | Plant pathogenic fungi | 5-substituted compounds exhibited better antifungal activity. | nih.gov |

Antiviral Properties, Including HIV-1 Fusion Inhibition

Analogues of this compound have been investigated for their antiviral properties, with a particular focus on the inhibition of HIV-1 entry. The fusion of HIV-1 with host cells is a critical step in its lifecycle and is mediated by the viral envelope glycoprotein gp41. nih.gov This protein undergoes a series of conformational changes to facilitate the fusion of the viral and cellular membranes. nih.gov Small molecules that can disrupt this process are of significant interest as potential antiretroviral drugs. nih.gov

Indole-containing compounds have emerged as a promising class of HIV-1 fusion inhibitors that target a conserved hydrophobic pocket on gp41. nih.govnih.gov By binding to this pocket, these small molecules can interfere with the formation of the six-helix bundle (6-HB), a crucial step in the fusion process. nih.gov The development of these inhibitors has been guided by structure-based drug design, leading to compounds with sub-micromolar inhibitory activity against cell-cell fusion and viral replication. nih.gov

Structure-activity relationship (SAR) studies have provided valuable insights into the features required for potent fusion inhibition. The optimization of the basic indole scaffold has focused on factors such as shape, contact surface area, and molecular properties. nih.gov These studies have demonstrated that while binding affinity to the gp41 hydrophobic pocket is important, an amphipathic character is also necessary for activity in cellular assays. nih.gov One of the most active inhibitors identified through these efforts, compound 6j, exhibited a 0.6 µM binding affinity and a 0.2 µM EC50 against both cell-cell fusion and live virus replication, and was also effective against strains resistant to the fusion inhibitor T20 (enfuvirtide). nih.gov

Table 2: HIV-1 Fusion Inhibitory Activity of an Optimized Indole Derivative

| Compound | Binding Affinity (Kd) | Cell-Cell Fusion Inhibition (EC50) | Viral Replication Inhibition (EC50) | Activity against T20 Resistant Strains |

|---|---|---|---|---|

| 6j | 0.6 µM | 0.2 µM | 0.2 µM | Active |

Antitubercular/Antimycobacterial Activity

The indole scaffold is a key component in the development of novel agents against Mycobacterium tuberculosis, the causative agent of tuberculosis. benthamdirect.com The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis has created an urgent need for new antitubercular drugs with novel mechanisms of action. benthamdirect.com Indole derivatives have shown promise in this area, with various analogues exhibiting potent antimycobacterial activity. benthamdirect.comnih.gov

One of the key targets for some indole-based antitubercular compounds is the mycobacterial membrane protein large 3 (MmpL3). rsc.orgacs.org MmpL3 is a transporter essential for the assembly of the mycobacterial cell wall, making it an attractive target for drug development. rsc.org Indole-2-carboxamides, for instance, have been identified as MmpL3 inhibitors with significant antitubercular activity. rsc.orgacs.org Rational design and synthesis of these analogues have led to compounds with high activity against drug-sensitive M. tuberculosis strains and minimal cytotoxicity towards mammalian cells. rsc.org

Structure-activity relationship studies have been crucial in optimizing the antimycobacterial potency of indole derivatives. For example, studies on amphiphilic indole derivatives have shown that a cationic amphiphilic motif, characterized by a lipophilic side chain and a basic aminomethyl side chain, is a critical driver of antimycobacterial activity. acs.org Specifically, 4-fluoro and 6-methoxyindoles bearing such motifs have demonstrated significant activity. acs.org The lipophilicity and the presence of a strongly basic side chain were found to be mandatory features for high potency. acs.org Furthermore, novel indole-based thiosemicarbazones have been synthesized and evaluated, with some compounds showing potent and selective antimycobacterial activity with low IC50 values. nih.gov

Table 3: Antimycobacterial Activity of Selected Indole Derivatives

| Compound Class | Target | Key Structural Features for Activity | Example Activity | Reference |

|---|---|---|---|---|

| Indole-2-carboxamides | MmpL3 | - | MIC = 0.32 µM against M. tuberculosis H37Rv | rsc.org |

| Amphiphilic Indoles | Mycobacterial membrane | Cationic amphiphilic character, lipophilic side chain, basic aminomethyl side chain | MIC50 range of 2–8 μM | acs.org |

| Indole-3-carboxaldehyde thiosemicarbazones | Not specified | N-alkylation/benzylation of indole-3-carboxaldehyde | IC50 values of 0.9 and 1.9 μg/mL | nih.gov |

Anti-inflammatory and Immunomodulatory Effects

Modulation of Inflammatory Responses

Indole derivatives have demonstrated significant anti-inflammatory and immunomodulatory properties. researchgate.netnih.gov These compounds can influence inflammatory pathways by modulating the production and release of key inflammatory mediators. The anti-inflammatory effects of certain indole analogues are evidenced by their ability to reduce leukocyte migration and decrease the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). nih.gov

The molecular hybridization of indole with other heterocyclic nuclei, such as imidazole[2,1-b]thiazole, has been explored to develop potent anti-inflammatory agents. rsc.org This approach aims to enhance pharmacological activity while minimizing potential side effects. rsc.org For example, a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were found to effectively inhibit the lipopolysaccharide (LPS)-induced production of nitric oxide (NO), IL-6, and TNF-α in RAW264.7 cells. rsc.org

Furthermore, some indole derivatives exhibit their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, important mediators of inflammation. nih.gov Certain synthesized indole derivatives have shown significant anti-inflammatory activity, with some being selective for COX-2, which could offer a better safety profile regarding gastrointestinal side effects compared to non-selective NSAIDs. nih.gov The gut microbiota metabolite indole has also been shown to reduce the production of the pro-inflammatory cytokine IL-8 and induce the secretion of the anti-inflammatory cytokine IL-10. frontiersin.org

Indoleamine 2,3-Dioxygenase 1 (IDO1) and Tryptophan Dioxygenase (TDO) Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan dioxygenase (TDO) are two heme-containing enzymes that catalyze the first and rate-limiting step in the kynurenine (B1673888) pathway of tryptophan metabolism. unamur.benih.gov In the context of cancer, the overexpression of these enzymes in tumor cells leads to the depletion of tryptophan and the accumulation of kynurenine metabolites, which suppresses the anti-tumor immune response. nih.gov Consequently, the inhibition of IDO1 and TDO has become a significant strategy in cancer immunotherapy. nih.gov

The indole scaffold has been a focal point in the design of inhibitors for both IDO1 and TDO. acs.orgresearchgate.net Structure-activity relationship studies on a series of 3-(2-(pyridyl)ethenyl)indoles have revealed key features necessary for high TDO inhibition, including the formation of a dense hydrogen-bond network within the enzyme's active site. acs.orgresearchgate.net These efforts have led to the identification of promising compounds with good TDO inhibition, high selectivity, and favorable oral bioavailability. acs.org

The development of dual inhibitors that target both IDO1 and TDO is also an active area of research, as it is believed that this could more effectively block the immunosuppressive kynurenine pathway. mdpi.com Virtual screening and subsequent hit optimization have been employed to discover novel scaffolds capable of inhibiting both enzymes. mdpi.com These studies have identified potent dual inhibitors, with some compounds exhibiting IC50 values in the low micromolar to nanomolar range. mdpi.comresearchgate.net

Table 4: Inhibition of IDO1 and TDO by Indole Analogues

| Compound Class | Target Enzyme(s) | Key Findings | Example Potency | Reference |

|---|---|---|---|---|

| 3-(2-(Pyridyl)ethenyl)indoles | TDO | SAR studies revealed essential features for high TDO inhibition. | Ki = 5.5 μM | acs.orgresearchgate.net |

| Virtual Screening Hits | IDO1 and TDO | Identification of novel dual inhibitors. | IC50 = 3.42 µM (dual expressing cell line) | mdpi.com |

| 1-(3-chloro-4-fluorophenyl)-6-fluoro-1H-naphtho[2,3-d] nih.govnih.govnih.govtriazole-4,9-dione | IDO1 and TDO | Potent dual inhibitory activity. | IC50 = 5 nM (IDO1), 4 nM (TDO) | researchgate.net |

Neuropharmacological and Central Nervous System Activities

The indole nucleus is a prominent scaffold in many compounds that are active in the central nervous system (CNS). nih.govresearchgate.net A number of marketed drugs used for CNS disorders, such as antidepressants and anticonvulsants, contain an indole moiety. nih.govresearchgate.net Consequently, analogues of this compound are of interest for their potential neuropharmacological activities.

Research into various indole derivatives has revealed a broad spectrum of CNS effects, including anticonvulsant, antidepressant, and sedative-hypnotic activities. nih.govresearchgate.net For example, certain newly synthesized indole derivatives have been shown to reduce locomotor activity and potentiate pentobarbitone sodium-induced sleeping time in animal models, indicating CNS depressant effects. The specific pharmacological profile of an indole derivative is highly dependent on the nature and position of its substituents.

The gut microbiota and its metabolites, including indole, can also influence CNS function. Indole produced by gut bacteria can modulate inflammation in the central nervous system, suggesting a link between gut health and neurological well-being. frontiersin.org This highlights the potential for indole derivatives to exert their CNS effects through multiple pathways, both direct and indirect. The versatility of the indole scaffold continues to make it a valuable starting point for the design and development of new drugs targeting a range of CNS disorders. nih.govresearchgate.net

Neuroprotective Effects

Analogues of this compound have shown promise in protecting neuronal cells from damage. Research into indole-based compounds has demonstrated their potential to mitigate the neurotoxic effects of oxidative stress. In one study, a series of synthetic indole-phenolic derivatives were evaluated for their neuroprotective capabilities against hydrogen peroxide (H₂O₂)-induced cytotoxicity in SH-SY5Y neuroblastoma cells. The results indicated that these compounds significantly preserved cell viability. For instance, several of the tested indole derivatives maintained cell viability at percentages ranging from approximately 76% to 89% in the presence of H₂O₂, a significant improvement compared to cells treated with H₂O₂ alone, which showed a viability of about 52%. nih.gov

Furthermore, another study investigating pyrrole (B145914) hydrazones, which share structural similarities with indole derivatives, demonstrated neuroprotective effects in a model of 6-hydroxydopamine (6-OHDA)-induced neurotoxicity. In isolated rat brain synaptosomes, pre-treatment with these compounds showed a significant protective effect against 6-OHDA-induced damage. nih.gov

Table 1: Neuroprotective Effects of Indole-Based Analogues against H₂O₂-Induced Cytotoxicity

| Compound/Treatment | Cell Viability (%) |

| Control | 100 |

| H₂O₂ (500 μM) | 52.28 ± 1.77 |

| Indole Derivative 12 + H₂O₂ | 79.98 ± 3.15 |

| Indole Derivative 13 + H₂O₂ | 76.93 ± 6.11 |

| Indole Derivative 14 + H₂O₂ | 76.18 ± 0.74 |

| Indole Derivative 20 + H₂O₂ | 83.69 ± 3.22 |

| Indole Derivative 21 + H₂O₂ | 89.41 ± 5.03 |

| Indole Derivative 22 + H₂O₂ | 83.59 ± 1.83 |

| Data is presented as mean ± standard deviation. |

Dopamine D3 Receptor Modulation

The dopamine D3 receptor is a key target in the treatment of various neuropsychiatric disorders. Analogues of this compound have been explored for their ability to modulate this receptor. While specific data on direct this compound analogues is limited, studies on structurally related compounds highlight the potential of the indole scaffold. For instance, a series of conformationally-flexible benzamide derivatives have been identified as potent D3 receptor ligands. One such compound, HY-3-24, demonstrated a high binding affinity for the D3 receptor with a Ki value of 0.67 ± 0.11 nM and an IC50 of 1.5 ± 0.58 nM. researchgate.netfrontiersin.org In another study, virtual screening of a chemical library identified several compounds with significant D3 receptor inhibition, with IC50 values for the top five hits ranging from 0.97 µM to 1.49 µM. nih.gov

Table 2: Dopamine D3 Receptor Binding Affinities of Selected Ligands

| Compound | Ki (nM) | IC50 (nM) |

| HY-3-24 | 0.67 ± 0.11 | 1.5 ± 0.58 |

| D638-0102 | - | 970 |

| D280-0447 | - | 1230 |

| E776-0059 | - | 1340 |

| F072-0905 | - | 1490 |

| L227-1012 | - | 1120 |

| Ki and IC50 values represent the binding affinity and inhibitory concentration, respectively. A lower value indicates higher affinity/potency. |

Serotonin (5-HT1A Receptor and Transporter) Modulation

The serotonin 1A (5-HT1A) receptor and the serotonin transporter (SERT) are crucial targets for antidepressant and anxiolytic drugs. Research has been conducted on indole derivatives to develop compounds that can interact with both of these targets. A study focused on derivatives of 4-(5-fluoro-1H-indol-3-yl)cyclohexylamine reported the development of analogues with affinity for both SERT and the 5-HT1A receptor. bioorg.org While specific binding data for these particular compounds was not provided in the abstract, another study on a 6-fluorochroman derivative, which incorporates a related structural motif, showed a very high affinity for the 5-HT1A receptor with a Ki value of 0.22 nM.

Table 3: 5-HT1A Receptor Binding Affinity of a 6-Fluorochroman Derivative

| Compound | Target | Ki (nM) |

| 6-Fluorochroman derivative | 5-HT1A Receptor | 0.22 |

| Ki represents the binding affinity of the compound to the receptor. |

Histamine H4 Receptor Ligand Activity

The histamine H4 receptor is primarily expressed on immune cells and is considered a promising target for the treatment of inflammatory and allergic conditions. The indole scaffold has been utilized in the design of potent H4 receptor antagonists. A notable example is JNJ 7777120, a selective H4 receptor antagonist that features a 5-chloro-1H-indole-2-carboxamide core. This compound has been shown to competitively antagonize the human H4 receptor with a pA2 value of 7.8. drugbank.com Although this compound is not a direct analogue of this compound, its structure underscores the potential of the indole nucleus for targeting the H4 receptor.

Table 4: Histamine H4 Receptor Antagonist Activity

| Compound | Target | pA2 |

| JNJ 7777120 | Human H4 Receptor | 7.8 |

| pA2 is a measure of the potency of an antagonist. A higher value indicates greater potency. |

Other Noteworthy Biological Activities

Antioxidant Properties

In addition to their neuroprotective effects, which are often linked to antioxidant mechanisms, indole derivatives have been directly assessed for their antioxidant properties. The antioxidant capacity of chemical compounds is commonly evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the oxygen radical absorbance capacity (ORAC) assay. ijpsonline.comnih.govresearchgate.net While specific DPPH or ORAC data for this compound analogues were not found, the broader class of indole-containing compounds is known to possess antioxidant activity. For example, a study on indole-phenolic derivatives highlighted their ability to counter reactive oxygen species. nih.gov

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. The potential for indole-based structures to inhibit this enzyme has been an area of investigation. While direct data on this compound analogues is scarce, studies on other heterocyclic compounds provide insight. For instance, a series of fluoroquinolone derivatives were evaluated for their AChE and butyrylcholinesterase (BChE) inhibitory activity. One of the most potent compounds, 1-ethyl-6-fluoro-7-(4-(2-(4-nitrophenylamino)-2-oxoethyl)piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Z-9), exhibited an IC50 value of 0.37 ± 0.02 µM for AChE. europeanreview.org In another study, a series of pyrrole derivatives were found to be selective inhibitors of BChE, with the most active compound showing an IC50 value of 1.71 ± 0.087 µM. frontiersin.org

Table 5: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitory Activity of Selected Heterocyclic Compounds

| Compound | Enzyme | IC50 (µM) |

| Z-9 | AChE | 0.37 ± 0.02 |

| Z-9 | BChE | 2.93 ± 0.03 |

| Pyrrole derivative 3p | BChE | 1.71 ± 0.087 |

| IC50 represents the concentration of the compound required to inhibit 50% of the enzyme's activity. |

Antimalarial Activity

The search for novel antimalarial agents is a global health priority due to the emergence and spread of drug-resistant strains of Plasmodium falciparum. Fluorinated indole derivatives have been investigated as a potential source of new antimalarial compounds. The electronic properties of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its efficacy and metabolic stability.

Research into fluorinated 6-amino-2-aryl-3H-indolone-N-oxides, which share a structural relationship with this compound, has shown promising results. A series of these compounds were synthesized and evaluated for their in vitro activity against a chloroquine-resistant (FcB1) strain of P. falciparum. The findings indicated that fluorinated analogues exhibited the most promising antiplasmodial activities.

Notably, the compound 6-(2-morpholinoacetamido)-2-(4-(trifluoromethoxy)phenyl)-3H-indolone-N-oxide emerged as the most active in vitro, with a 50% inhibitory concentration (IC50) of 15.5 nM. Furthermore, these compounds demonstrated low cytotoxicity, leading to high selectivity index values of >170, which suggests a favorable safety profile for further investigation.

| Compound | Target | Activity (IC50) |

|---|---|---|

| 6-(2-morpholinoacetamido)-2-(4-(trifluoromethoxy)phenyl)-3H-indolone-N-oxide | P. falciparum (FcB1 strain) | 15.5 nM |

Kinase Inhibition (e.g., VEGFR-2, FGFR-1)

Kinase inhibitors are a cornerstone of modern oncology, and the indole scaffold is a well-established pharmacophore in the design of these targeted therapies. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Fibroblast Growth Factor Receptor 1 (FGFR-1) are key regulators of angiogenesis, a critical process for tumor growth and metastasis. The simultaneous inhibition of these pathways is a promising strategy in cancer treatment.

Analogues of this compound have been explored for their potential as kinase inhibitors. The indole nucleus can serve as a scaffold to which various functional groups are attached to achieve potent and selective inhibition of VEGFR-2 and FGFR-1. While specific data on this compound analogues is limited in the public domain, the broader class of indole-based compounds provides a strong rationale for their investigation in this area.

For instance, Surufatinib, an oral multi-kinase inhibitor, targets VEGFR-1, -2, -3 and FGFR, demonstrating the utility of targeting these pathways in cancer therapy. Although not a direct analogue, its mechanism of action underscores the potential of compounds with similar structural motifs. The design of novel VEGFR-2 inhibitors has often incorporated the indole scaffold, with modifications aimed at optimizing binding to the kinase domain.

Research into a series of novel 1H-indole derivatives as VEGFR-2 inhibitors has demonstrated the potential of this class of compounds. While not specifying a 6-fluoro substitution, these studies have identified compounds with potent inhibitory activity. For example, a novel 1H-indole derivative was designed and shown to have a strong binding affinity with the VEGFR-2 active site in molecular docking studies.

The development of dual FGFR and VEGFR inhibitors is an active area of research. The combination of inhibiting both the FGF-FGFR and VEGF-VEGFR signaling pathways is believed to have a more profound effect on suppressing tumor growth by targeting both tumor cells and the tumor microenvironment. nih.gov

| Compound Class | Target Kinases | Rationale for Activity |

|---|---|---|

| Indole-based analogues | VEGFR-2, FGFR-1 | The indole scaffold is a common feature in many approved and investigational kinase inhibitors. Modifications to this core can lead to potent and selective inhibition of key angiogenic pathways. |

| Multi-kinase inhibitors (e.g., Surufatinib) | VEGFR-1, -2, -3, FGFR | Demonstrates the clinical potential of dual inhibition of VEGFR and FGFR pathways in cancer treatment. |

Preclinical Research and Therapeutic Potential

In Vitro Efficacy Studies (e.g., IC50, GI50 values in cell lines)

In vitro studies are crucial for determining the preliminary efficacy of a compound against specific cell lines, often expressed in terms of IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values.

While direct IC50 or GI50 values for 6-Fluoro-1H-indol-4-amine are not readily found in the surveyed literature, extensive research has been conducted on various derivatives. For instance, a series of 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives, which share the core indole (B1671886) structure, have demonstrated significant cytotoxic activity against a panel of human cancer cell lines. nih.gov One of the most potent compounds in this series, compound 27, exhibited remarkable anti-tumor activity with IC50 values in the nanomolar range against A549 (lung carcinoma), H460 (large cell lung cancer), HT-29 (colon adenocarcinoma), and SMMC-7721 (hepatocellular carcinoma) cell lines. nih.gov Specifically, the IC50 values were 22 nM, 0.23 nM, 0.65 nM, and 0.77 nM, respectively. nih.gov

Another area where fluoroindole derivatives have shown promise is in the inhibition of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy. researchgate.netnih.gov Although not this compound itself, the clinical candidate navoximod (B609430) (GDC-0919) features a 6-fluoro-5H-imidazo[5,1-a]isoindole moiety, highlighting the importance of the fluorinated indole scaffold. researchgate.net Navoximod is a potent and selective inhibitor of IDO1. researchgate.net

Furthermore, in the context of anti-HCV (Hepatitis C virus) research, tricyclic indole carboxylic acid derivatives have been synthesized. nih.gov A C-6 fluoro derivative, compound 32, showed potent activity with an IC50 of 2 nM and an EC50 of 90 nM. nih.gov Further modification of this scaffold led to derivative 33, which had an improved cellular potency with an IC50 of 4 nM and an EC50 of 15 nM. nih.gov

Table 1: In Vitro Efficacy of Selected Indole Derivatives

| Compound | Cell Line/Target | IC50 Value | Source |

|---|---|---|---|

| Compound 27 (2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivative) | A549 | 22 nM | nih.gov |

| Compound 27 | H460 | 0.23 nM | nih.gov |

| Compound 27 | HT-29 | 0.65 nM | nih.gov |

| Compound 27 | SMMC-7721 | 0.77 nM | nih.gov |

| Compound 32 (Tricyclic fluoroindole derivative) | HCV Genotype 1b | 2 nM | nih.gov |

In Vivo Pharmacological Evaluation in Animal Models

In vivo studies in animal models are the next critical step to evaluate a compound's efficacy and its effects within a living organism.

While specific in vivo tumor suppression data for this compound is not available, related compounds have shown significant anti-tumor activity in animal models. For example, a benzimidazole-indole derivative demonstrated an 83.8% decrease in tumor cell growth and a 62.8% reduction in tumor weight in a mouse model when administered via intraperitoneal injection. nih.gov

In the context of IDO1 inhibition, navoximod, which contains a 6-fluoro-5H-imidazo[5,1-a]isoindole core, has been shown to decrease kynurenine (B1673888) levels in vivo, indicating target engagement and potential for restoring T-cell function in a tumor microenvironment. researchgate.net Similarly, pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors have demonstrated significant tumor growth reduction in mouse xenograft models of prostate cancer. nih.gov

The potential for a new compound to work synergistically with existing therapies can enhance treatment efficacy. The 6-fluoro-1H-indole moiety is part of the structure of idalopirdine (B1259171), a 5-HT6 receptor antagonist that has been investigated for the treatment of Alzheimer's disease. nih.gov Studies in animal models have shown that idalopirdine has a synergistic effect in improving cognition when used in combination with an acetylcholinesterase inhibitor. nih.gov This suggests that compounds with a fluoroindole scaffold may have the potential to be used in combination therapies to achieve better therapeutic outcomes.

Lead Compound Identification and Optimization

The process of hit-to-lead and lead optimization is fundamental in drug discovery, aiming to refine the potency, selectivity, and pharmacokinetic properties of a compound. upmbiomedicals.com The indole scaffold is a versatile starting point for the development of new drugs. nih.gov

The 6-fluoro-1H-indole moiety has been a key structural feature in the development of potent and selective 5-HT6R antagonists. nih.gov Starting from the structures of known antagonists, idalopirdine and SB-271046, researchers have focused on modifying the C3 and C6 positions of the indole core to enhance binding potencies. nih.gov This structure-based drug design approach is a common strategy in lead optimization. researchgate.net

The development of the IDO1 inhibitor navoximod also exemplifies lead optimization. researchgate.net A structure-based drug design approach was utilized to elaborate the 5H-imidazo[5,1-a]isoindole core, leading to improved potency and pharmacological properties. researchgate.net The structure-activity relationship (SAR) studies focused on optimizing IDO1 inhibition while minimizing off-target effects. researchgate.net

Future Directions in Drug Development and Clinical Translation

The diverse biological activities of indole-containing compounds suggest a promising future for their development as therapeutic agents. nih.gov The 6-fluoroindole (B127801) scaffold, in particular, continues to be a valuable component in the design of new drugs.

Future research will likely focus on several key areas:

Synthesis of Novel Derivatives: The synthesis of new derivatives of this compound and related fluoroindoles will continue to be a major focus. By exploring different substitutions on the indole ring and side chains, researchers can aim to improve potency, selectivity, and pharmacokinetic profiles.

Exploration of New Therapeutic Targets: While much of the research has focused on cancer and neurodegenerative diseases, the unique properties of fluoroindoles may make them suitable for targeting other diseases.

Advanced In Silico and In Vitro Screening: The use of computational models and high-throughput screening will be essential to identify the most promising candidates for further development. nih.gov

Combination Therapies: Further investigation into the synergistic effects of fluoroindole derivatives with existing drugs could lead to more effective treatment regimens.

The journey from a promising preclinical compound to a clinically approved drug is long and challenging. However, the continued interest and research into the therapeutic potential of this compound and its derivatives hold significant promise for the future of medicine.

Q & A

Q. What are the optimal synthetic routes for 6-Fluoro-1H-indol-4-amine, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves cyclization or fluorination strategies. For example, indole ring formation via Fischer indole synthesis followed by regioselective fluorination at the 6-position. Key considerations:

- Temperature control : Higher temperatures (80–100°C) improve cyclization efficiency but may increase side products like di-fluorinated derivatives.

- Catalysts : Pd-mediated cross-coupling can enhance fluorination selectivity .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves positional isomers.

Q. Table 1: Comparison of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Condition | Reference |

|---|---|---|---|---|

| Fischer indole + SNAr | 45–55 | 90–95 | KF/DMF, 100°C | |

| Buchwald-Hartwig amination | 60–70 | 98 | Pd(dba)₂, Xantphos, 80°C |

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?

Methodological Answer:

- ¹H/¹³C NMR :

- Aromatic protons at δ 6.8–7.2 ppm (indole ring).

- Fluorine coupling observed in ¹H NMR (J ≈ 8–10 Hz for C-F).

- ¹⁹F NMR : Distinct peak near δ -110 to -120 ppm for aromatic fluorine .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 151.18 (C₈H₇FN₂) .

- IR : N-H stretch at ~3400 cm⁻¹ (amine), C-F stretch at 1220–1250 cm⁻¹.

Advanced Research Questions

Q. How does fluorine substitution at the 6-position influence the compound’s pharmacokinetic properties compared to other fluorinated indole derivatives?

Methodological Answer: Fluorine’s electronegativity enhances metabolic stability by reducing CYP450-mediated oxidation. Comparative studies show:

- Lipophilicity : logP increases by ~0.5 units vs. non-fluorinated analogs, improving membrane permeability.

- Half-life (t₁/₂) : 6-Fluoro derivatives exhibit 2–3× longer t₁/₂ in hepatic microsomes than 5-Fluoro isomers .

- Solubility : Aqueous solubility decreases due to fluorine’s hydrophobic effect; co-solvents (DMSO/PEG) mitigate this .

Q. What computational strategies predict this compound’s binding affinity to serotonin receptors, and how do results align with experimental data?

Methodological Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with 5-HT receptors.

- Key residues: Asp155 (salt bridge with amine), Phe340 (π-π stacking with indole).

- MD Simulations : 100-ns trajectories validate binding stability; RMSD <2.0 Å indicates robust interactions .

- Validation : Compare with radioligand binding assays (IC₅₀ ≈ 50–100 nM for 5-HT₂A) .

Q. Table 2: Computational vs. Experimental Binding Data

| Receptor | Predicted Kd (nM) | Experimental IC₅₀ (nM) | Deviation (%) |

|---|---|---|---|

| 5-HT₁A | 85 | 92 | 8.2 |

| 5-HT₂A | 45 | 55 | 18.2 |

Q. How can researchers resolve contradictions in reported antimicrobial activity across fluorinated indole derivatives?

Methodological Answer:

- Standardized Assays : Use CLSI guidelines for MIC testing; control variables (pH, inoculum size).

- Structure-Activity Analysis : Compare substituent effects:

- 6-Fluoro derivatives show 4× higher activity vs. 5-Fluoro analogs against S. aureus due to enhanced membrane penetration .

- Mechanistic Studies : Fluorescence microscopy quantifies bacterial membrane disruption .

Q. What are the challenges in scaling up this compound synthesis while maintaining regioselectivity?

Methodological Answer:

- Batch Reactor Optimization : Slow addition of fluorinating agents (e.g., Selectfluor®) minimizes di-substitution.

- Catalyst Recycling : Immobilized Pd catalysts reduce costs (e.g., Pd/C, 5 cycles with <10% yield loss) .

- Process Analytics : In-line FTIR monitors reaction progress to halt at >95% conversion.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.